molecular formula C7H5N3O3 B11909886 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid

Número de catálogo: B11909886
Peso molecular: 179.13 g/mol
Clave InChI: BFPJROWRAOXDIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This fused heterocyclic scaffold is of significant scientific interest due to its structural similarity to purine bases, making it a privileged structure in the design of bioactive molecules . Furo[2,3-d]pyrimidine derivatives have been extensively explored as potent inhibitors of various protein kinase enzymes, which are key targets in anticancer therapeutic development . The 4-amino group and the 7-carboxylic acid moiety on the furopyrimidine core provide versatile handles for synthetic elaboration, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid functionality, in particular, facilitates the synthesis of amide and ester derivatives, enabling the fine-tuning of physicochemical properties and target affinity . This compound is intended for use in laboratory research only and is not for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

Fórmula molecular

C7H5N3O3

Peso molecular

179.13 g/mol

Nombre IUPAC

4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10)

Clave InChI

BFPJROWRAOXDIS-UHFFFAOYSA-N

SMILES canónico

C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O

Origen del producto

United States

Métodos De Preparación

Halogenation-Coupling-Deprotection Sequence (Patent CN110818661B)

This method involves a three-step sequence starting from 4-protected amino-2-hydroxybenzoic acid/ester (e.g., acetyl or trifluoroacetyl derivatives):

Step 1: Halogenation

  • Reagents : N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

  • Conditions : Heating in organic solvents (e.g., dichloroethane) at 45–70°C.

  • Outcome : Forms 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester with >90% regioselectivity.

Step 2: Coupling with Trialkyl Acetylene Silicon

  • Catalysts : PdCl₂(PPh₃)₂ or [1,1'-bis(diphenylphosphino)ferrocene]palladium chloride.

  • Additives : Cuprous iodide (CuI) and organic bases (e.g., triethylamine).

  • Conditions : 50–70°C in polar aprotic solvents (DMF, DMSO).

  • Outcome : Generates 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester with 70–80% yield.

Step 3: Deprotection/Hydrolysis

  • Reagents : AlCl₃/ethanethiol or aqueous KOH.

  • Conditions : Reflux in dichloromethane or dioxane/water mixtures.

  • Outcome : Yields 4-amino-5-halogenobenzofuran-7-carboxylic acid (total yield: 53.9% over three steps).

Advantages : Scalable to kilogram quantities; avoids toxic intermediates.
Limitations : Requires strict anhydrous conditions for coupling steps.

Cyclization of 2-Chloro-3-Cyanopyridine Derivatives

A multi-step approach reported in the Indian Journal of Heterocyclic Chemistry involves:

Step 1: Transesterification

  • Reagents : Ethyl glycolate, Na₂CO₃ in 3-methyl-1-butanol.

  • Outcome : Forms isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (21.5% yield).

Step 2: Amidation

  • Reagents : m-Anisoyl chloride in pyridine.

  • Outcome : Produces isopentyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate (45.5% yield).

Step 3: Cyclization

  • Conditions : Methanolic KOH at 100°C.

  • Outcome : Generates 2-(3-methoxyphenyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4-(3H)-one (93% yield).

Step 4: Demethylation

  • Reagents : AlCl₃/ethanethiol in dichloromethane.

  • Outcome : Yields 4-amino-7-carboxy derivatives (40–53% yield).

Advantages : Enables structural diversification via amine condensation.
Limitations : Low overall yield (~24% for six-step analog).

Alternative Routes from 2-Aminofuran-3-Carbonitriles

A route adapted from ARKIVOC involves:

  • Reagents : Triethylorthoformate and semicarbazide hydrochloride.

  • Conditions : Sequential imidate formation, cyclization with dichlorotriphenylphosphorane, and hydrolysis.

  • Outcome : Produces furo[3,2-e]triazolo[1,5-c]pyrimidines (45–92% yields).

Applications : Useful for generating analogs with antiviral/antimicrobial activity.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Scalability
Halogenation-Coupling4-Protected amino-2-hydroxybenzoateHalogenation, Pd-catalyzed coupling53.9%Industrial-scale
Cyclization2-Chloro-3-cyanopyridineTransesterification, cyclization24–93%Lab-scale
Carbonitrile Route2-Aminofuran-3-carbonitrileImidate formation, cyclization45–92%Moderate

Critical Challenges and Solutions

  • Regioselectivity : Competing reactions at C-2 vs. C-8 positions require careful optimization of bases (e.g., Hünig’s base for C-8 selectivity).

  • Purification : Silica gel chromatography or recrystallization from ethanol/dioxane is essential due to polar byproducts.

  • Stability : The carboxylic acid group may decarboxylate under acidic conditions; neutral pH during hydrolysis is critical .

Análisis De Reacciones Químicas

Cyclocondensation Reactions

For thieno[2,3-d]pyrimidine derivatives (e.g., 4-aminothieno[2,3-d]pyrimidine ):

  • Gewald reaction is used to synthesize thiophene precursors, followed by cyclocondensation with nitriles under acidic conditions (HCl gas) to form the pyrimidine core .

  • Example: Ethyl acetoacetate, malononitrile, and sulfur in ethanol catalyzed by diethylamine form thiophene intermediates, which undergo cyclocondensation with nitriles to yield 4-amino-thienopyrimidines .

Amide Formation and Substitution

In pyrido[3,2-d]pyrimidine derivatives:

  • S NAr (Nucleophilic Aromatic Substitution) reactions are employed to introduce amino groups at specific positions. For example, 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine undergoes selective thiolation at C-2 or C-8 depending on reaction conditions (e.g., DMF/Hünig’s base vs. PrOH) .

  • Suzuki–Miyaura and Liebeskind–Srogl cross-coupling reactions enable functionalization of halogenated positions .

Amination and Thiolation

  • Regioselectivity is critical in halogenated heterocycles. For pyrido derivatives:

    • C-2 selectivity : Achieved via thiolation in DMF with Hünig’s base .

    • C-8 selectivity : Achieved in PrOH without base .

  • Metabolic Stability : Amide substituents (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) enhance oral bioavailability by resisting rapid in vivo metabolism .

Cross-Coupling Reactions

  • Suzuki–Miyaura coupling replaces halogens (e.g., Cl) with boronic acids, enabling substitution at orthogonally reactive positions .

  • Liebeskind–Srogl coupling targets sulfanyl groups, allowing dual functionalization (e.g., C-2 and C-8 positions) .

Pyrido[3,2-d]pyrimidine Derivatives

  • 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine undergoes:

    • Selective amination at C-2 via S NAr reactions .

    • Thiolation at C-2 or C-8 to enable cross-coupling .

Thieno[2,3-d]pyrimidine Derivatives

  • 4-Amino-thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized via one-pot methods involving DMF–DMA, alkylamines, and tetrabutylammonium hydroxide .

  • Anti-proliferative activity : IC₅₀ values range from 0.045 μM (compound 3 ) to 1.4 μM (compound 4 ) against MCF-7 cells .

Limitations and Gaps

  • Furo[3,2-d]pyrimidine derivatives are not explicitly covered in the provided sources.

  • Inferred Synthesis : Likely involves furan-based precursors (e.g., furan derivatives of ethyl acetoacetate) undergoing cyclocondensation with nitriles, analogous to thieno and pyrido systems .

  • Functionalization : Amide substitutions (e.g., carboxamides) may improve bioavailability, as observed in pyrrolo[2,3-d]pyrimidine analogs .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid. For instance, a combinatorial library of compounds derived from this structure was synthesized and evaluated for activity against Pseudomonas aeruginosa. The results indicated significant antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against bacterial strains .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundStructureActivity (MIC μg/mL)
Compound AThis compound derivative16
Compound BAnother derivative8

Inhibition of Protein Kinases

This compound has been investigated as a potential inhibitor of protein kinases, particularly those involved in cancer signaling pathways. Research has shown that derivatives can act as ATP-competitive inhibitors with selectivity for specific kinases such as PKB (Protein Kinase B). For example, one study reported a compound that demonstrated nanomolar inhibition of PKB with significant selectivity over PKA (Protein Kinase A), indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Inhibition Potency of Selected Derivatives

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (PKB/PKA)
Compound CPKB5028
Compound DPKA1400-

Anti-Cancer Properties

The anti-cancer potential of this compound derivatives has also been explored. Compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). One study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, showcasing their efficacy in disrupting cancer cell proliferation .

Table 3: Anti-Cancer Efficacy Against Different Cell Lines

CompoundCell LineIC50 (μg/mL)
Compound EMCF-713.42
Compound FA54928.89

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that specific modifications to the core structure can significantly enhance biological activity while reducing toxicity. For instance, substituents at various positions on the pyrimidine ring have been systematically evaluated to determine their impact on kinase inhibition and cytotoxicity .

Table 4: Summary of SAR Findings

Modification PositionSubstituent TypeEffect on Activity
N-1Alkyl groupIncreased potency
C-5HalogenEnhanced selectivity

Comparación Con Compuestos Similares

Thieno[3,2-d]pyrimidine Derivatives

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1318242-98-6) replaces the furan oxygen with sulfur, forming a thiophene ring. Key differences include:

  • Molecular Weight : 195.20 (vs. 179.14 for the furo analog) due to sulfur’s higher atomic mass.
  • Synthetic Accessibility: Thieno derivatives are more commonly reported, suggesting easier synthesis or stability during reactions .

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1527518-33-7) features a partially saturated ring and an oxo group instead of an amino substituent:

  • Reactivity : The oxo group increases electrophilicity, enabling nucleophilic substitutions at C4.
  • Applications : Such derivatives are intermediates for antiviral or anticancer agents, as seen in studies on pyrimidine-based inhibitors .

Pyrrolo[3,2-d]pyrimidine Derivatives

Pyrrolo analogs (e.g., compound 13 in ) replace the furan with a pyrrole ring, introducing additional nitrogen atoms:

  • Hydrogen Bonding : The pyrrole nitrogen enhances hydrogen-bonding capacity, improving interactions with enzymes like purine nucleoside phosphorylase .
  • Synthesis: Methods involve cyclization of 3-aminopyrroles, which may require harsher conditions compared to furo derivatives .

Benzofuro[3,2-d]pyrimidine Derivatives

Benzofuro analogs () incorporate a fused benzene ring, increasing hydrophobicity and planarity:

  • Bioactivity : The extended aromatic system improves intercalation into DNA or RNA, as observed in studies on cercosporamide derivatives .

Data Table: Key Structural and Molecular Features

Compound Name Molecular Formula CAS Number Molecular Weight Key Features
4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid C₇H₅N₃O₃ 1206181-18-1 179.14 Furan ring, amino (C4), COOH (C7)
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid C₇H₅N₃O₂S 1318242-98-6 195.20 Thiophene ring, amino (C4), COOH (C7)
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid C₇H₄N₂O₃S 1527518-33-7 196.19 Dihydrothiophene, oxo (C4), COOH (C7)
5-(4-Methoxyphenyl)-4-oxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide C₁₄H₁₂N₄O₃ Not provided 292.27 Pyrrole ring, oxo (C4), carboxamide (C7)

Research Findings and Implications

  • Synthesis Challenges: The discontinuation of this compound () may reflect difficulties in purifying furan-containing intermediates, which are prone to oxidation .
  • Electronic Effects : Furan’s lower electron density compared to thiophene reduces stability under acidic conditions but may enhance selectivity in targeting oxygen-dependent enzymes .
  • Biological Potential: Thieno analogs show promise in kinase inhibition, while benzofuro derivatives exhibit RNA-binding activity, suggesting the furo analog could fill niche roles in targeting oxidative stress-related pathways .

Actividad Biológica

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound includes a furo-pyrimidine framework, which is known for its diverse biological properties. The presence of amino and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of protein kinase B (Akt), which is frequently overexpressed in various cancers. These inhibitors can modulate key signaling pathways involved in cell proliferation and survival, making them promising candidates for cancer treatment .

Enzyme Inhibition

The compound has shown potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases. Studies demonstrate that related pyrimidine derivatives exhibit inhibitory activity against ACE, suggesting that this compound may share similar properties .

Case Studies

  • Inhibition of PKB : A study on modified pyrimidine derivatives demonstrated that certain analogs could inhibit PKB with high selectivity. These compounds were effective in reducing tumor growth in xenograft models .
  • Antihypertensive Properties : Research involving 6-oxohexahydropyrimidine derivatives highlighted their potential as antihypertensive agents due to their ACE inhibitory activity. This suggests that this compound may also contribute to lowering blood pressure through similar mechanisms .

Data Tables

Activity Compound IC50 (nM) Notes
PKB InhibitionThis compoundTBDSelective inhibitor of PKB
ACE InhibitionRelated pyrimidine derivativesTBDPotential antihypertensive effects
Antitumor ActivityPyrrolo[2,3-d]pyrimidinesTBDEffective in reducing tumor growth

Q & A

Q. What are the recommended methodologies for synthesizing 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid?

A cyclocondensation reaction is a common approach for structurally related heterocycles. For example, Dahi-Aza et al. demonstrated a 96–98% yield for a pyridopyrimidine derivative using ethanol drop grinding with a recyclable nanocatalyst . Adapting this method, researchers can combine 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil under mechanochemical conditions. Key steps include:

  • Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.
  • Catalyst selection : Nanocatalysts (e.g., ZnO or TiO₂) enhance regioselectivity and reduce byproducts.
  • Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane.

Q. How should researchers handle and store this compound to ensure stability?

Safety protocols from analogous compounds suggest:

  • Storage : In airtight containers under inert gas (e.g., argon), at temperatures ≤ –20°C, and protected from moisture .
  • Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles).
  • Decontamination : For spills, neutralize with sand or vermiculite, then dispose via hazardous waste protocols .

Q. What analytical techniques are suitable for characterizing this compound?

  • Mass spectrometry (MS) : Exact mass analysis (e.g., 195.010247 m/z for C₇H₅N₃O₂S derivatives) confirms molecular weight .
  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
  • X-ray crystallography : For structural confirmation, use single-crystal diffraction with synchrotron radiation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) and molecular docking studies predict interactions with biological targets. For example:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., substituting the 4-amino group with electron-withdrawing groups) .
  • ADMET profiling : Use software like Schrödinger’s QikProp to optimize pharmacokinetics (e.g., logP < 3 for improved solubility).

Table 1 : Example of substituent effects on binding affinity to kinase targets

SubstituentBinding Energy (kcal/mol)Solubility (logS)
–NH₂–8.2–3.5
–NO₂–9.1–4.2
–CF₃–8.7–3.8

Q. What strategies resolve contradictions in reaction yields reported for similar heterocycles?

Discrepancies may arise from catalyst activity or solvent effects. For instance:

  • Catalyst recycling : Nanocatalysts degrade after 3–5 cycles, reducing yields from 98% to 85% .
  • Solvent polarity : Ethanol promotes cyclization, while DMF favors side reactions (e.g., hydrolysis of the carboxylic acid group) .
  • Temperature control : Reactions above 80°C may decompose thermally sensitive intermediates .

Q. How can researchers optimize Suzuki coupling reactions for functionalizing the pyrimidine core?

Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C .
  • Protecting groups : Temporarily block the 7-carboxylic acid with tert-butyl esters to prevent side reactions.
  • Monitoring : Use LC-MS to track coupling efficiency and detect boronic acid byproducts.

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Polymorphism : Slow evaporation from DMSO/water mixtures yields stable Form I crystals, while rapid cooling produces metastable Form II .
  • Hydration : Hygroscopicity can be mitigated by storing crystals under anhydrous conditions.
  • Data collection : High-resolution synchrotron sources (λ = 0.7 Å) resolve weak diffraction patterns from small crystals (<0.1 mm) .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrimidine derivatives?

Variations arise from:

  • Purity : Crude samples (95% purity) melt 10–15°C lower than recrystallized (>99%) materials .
  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .

Q. How do conflicting NMR spectra for pyrrolo-pyrimidine derivatives inform structural validation?

  • Tautomerism : The 4-amino group may exist in keto-enol equilibrium, shifting δ ¹H NMR peaks by 0.3–0.5 ppm .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters hydrogen-bonding interactions, affecting chemical shifts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.